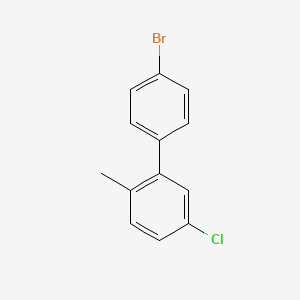

4-Bromo-3'-chloro-6'-methylbiphenyl

Description

4-Bromo-3'-chloro-6'-methylbiphenyl (molecular formula: C₁₃H₁₀BrCl) is a halogenated biphenyl derivative characterized by a biphenyl backbone with bromine, chlorine, and methyl substituents at the 4-, 3'-, and 6'-positions, respectively. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science applications due to its halogenated aromatic structure, which enables cross-coupling reactions (e.g., Suzuki-Miyaura) . Its structural features, including steric effects from the methyl group and electronic effects from halogens, influence reactivity and physical properties.

Propriétés

IUPAC Name |

2-(4-bromophenyl)-4-chloro-1-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl/c1-9-2-7-12(15)8-13(9)10-3-5-11(14)6-4-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFGAXHKDGHABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-chloro-6’-methylbiphenyl typically involves the halogenation of methylbiphenyl derivatives. One common method is the bromination of 3’-chloro-6’-methylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods: Industrial production of 4-Bromo-3’-chloro-6’-methylbiphenyl may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3’-chloro-6’-methylbiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.

Applications De Recherche Scientifique

4-Bromo-3’-chloro-6’-methylbiphenyl has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of bioactive molecules.

Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-3’-chloro-6’-methylbiphenyl depends on its specific application. In chemical reactions, the bromine and chlorine atoms act as reactive sites for substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

3-Bromo-3'-chloro-6'-methylbiphenyl (Positional Isomer)

- Structure : Bromine and chlorine are positioned at the 3- and 3'-positions instead of 4- and 3'- (target compound).

- Impact : The meta-substitution of bromine reduces steric hindrance compared to the para-substitution in the target compound. This positional difference may alter electronic density distribution, affecting reactivity in cross-coupling reactions .

- Synthesis : Both isomers likely require palladium-catalyzed coupling, but regioselectivity depends on precursor halide positions.

4-Bromo-2-chloro-6-methylphenol (Single-Ring Analogue)

- Structure : A single benzene ring with bromine (4-), chlorine (2-), and methyl (6-) substituents, plus a hydroxyl group .

- Impact: The hydroxyl group increases polarity and solubility in polar solvents (e.g., water or ethanol) compared to the non-polar biphenyl backbone of the target compound. The absence of a second aromatic ring limits conjugation, reducing thermal stability.

2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol (Schiff Base Derivative)

- Structure: A phenolic Schiff base with bromine, chlorine, and an imine functional group .

- Impact: The imine group introduces hydrogen-bonding capability and planarity, enhancing crystallinity.

Physical and Chemical Properties

The table below summarizes inferred properties based on structural analogs and substituent effects:

*Inferred values based on halogenated biphenyl analogs.

Activité Biologique

4-Bromo-3'-chloro-6'-methylbiphenyl is an organic compound with the molecular formula C13H10BrCl. It is a derivative of biphenyl, characterized by the presence of bromine, chlorine, and methyl substituents at specific positions on the biphenyl core. This compound has garnered attention in various fields, particularly in biological research, due to its potential bioactive properties.

The synthesis of 4-Bromo-3'-chloro-6'-methylbiphenyl typically involves halogenation processes, such as bromination of 3'-chloro-6'-methylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is performed in inert solvents such as carbon tetrachloride or chloroform under controlled conditions to ensure selectivity and yield .

The biological activity of 4-Bromo-3'-chloro-6'-methylbiphenyl may be attributed to its interaction with various molecular targets within biological systems. The bromine and chlorine substituents can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor modulation. These interactions can lead to alterations in cellular pathways and biological responses .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-Bromo-3'-chloro-6'-methylbiphenyl exhibit significant antimicrobial activity. For instance, derivatives with similar structural features have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some related compounds suggest a potential for developing new antimicrobial agents .

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| 4-Bromo-3'-chloro-6'-methylbiphenyl | TBD | TBD |

| Benzimidazole Derivative | 50 | S. typhi |

| Benzimidazole Derivative | 250 | C. albicans |

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence suggesting that biphenyl derivatives can exhibit anticancer activity. For example, studies have shown that certain biphenyl compounds can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. The specific mechanisms often involve modulation of signaling pathways related to cell growth and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated various biphenyl derivatives for their antimicrobial efficacy against a range of pathogens. The results indicated that compounds with similar structural motifs to 4-Bromo-3'-chloro-6'-methylbiphenyl displayed significant antibacterial activity, particularly against resistant strains of bacteria .

- Anticancer Potential : Research involving biphenyl derivatives demonstrated that these compounds could inhibit the proliferation of cancer cell lines such as SU-DHL-6. The study reported a notable decrease in cell viability when treated with these compounds over a six-day period, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

The biological activity of 4-Bromo-3'-chloro-6'-methylbiphenyl can be compared with other similar biphenyl derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Bromo-3'-chloro-6'-methylbiphenyl | TBD | TBD |

| 4-Bromo-3'-chloro-2'-methylbiphenyl | Moderate | Low |

| 4-Bromo-3'-chloro-5'-methylbiphenyl | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.